molecular formula C25H27N5O2 B2735814 9-(2,3-dimethylphenyl)-1-methyl-3-(3-methylbenzyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione CAS No. 923399-41-1

9-(2,3-dimethylphenyl)-1-methyl-3-(3-methylbenzyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione

Cat. No.: B2735814
CAS No.: 923399-41-1
M. Wt: 429.524
InChI Key: SUQRCSXKQYTZBM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Structure Analysis

The molecular structure of a compound can often be determined using techniques such as NMR and IR spectroscopy . These techniques can provide information about the types of bonds in the compound and the arrangement of atoms.

Scientific Research Applications

Multitarget Drugs for Neurodegenerative Diseases

Tricyclic xanthine derivatives, including compounds structurally related to 9-(2,3-dimethylphenyl)-1-methyl-3-(3-methylbenzyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione, have been designed as multitarget drugs for neurodegenerative diseases like Parkinson's and Alzheimer's. These compounds show potent dual-target-directed activity as A1/A2A adenosine receptor antagonists and monoamine oxidase (MAO) inhibitors. Their ability to act on multiple targets relevant for both symptomatic and disease-modifying treatment of neurodegenerative diseases could provide advantages over single-target therapeutics (Brunschweiger et al., 2014).

Adenosine Receptor and MAO-B Inhibition

A library of tetrahydropyrimido[2,1-f]purinediones was prepared and evaluated for interactions with all four adenosine receptor subtypes and for their ability to inhibit monoamine oxidases (MAO), particularly MAO-B. The introduction of certain substituted phenyl, benzyl, or phenethyl residues led to the discovery of potent MAO-B inhibitors and dual-activity A1/A2A adenosine receptor antagonists. This suggests that these compounds could serve as leads for developing novel treatments for neurodegenerative conditions (Koch et al., 2013).

Properties

IUPAC Name

9-(2,3-dimethylphenyl)-1-methyl-3-[(3-methylphenyl)methyl]-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H27N5O2/c1-16-8-5-10-19(14-16)15-30-23(31)21-22(27(4)25(30)32)26-24-28(12-7-13-29(21)24)20-11-6-9-17(2)18(20)3/h5-6,8-11,14H,7,12-13,15H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUQRCSXKQYTZBM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CN2C(=O)C3=C(N=C4N3CCCN4C5=CC=CC(=C5C)C)N(C2=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H27N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.